5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide
Overview
Description
5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a hydroxypropyl group and a methoxy group attached to a benzenesulfonamide core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide typically involves the sulfonation of 2-methoxybenzenesulfonamide followed by the introduction of the hydroxypropyl group. One common method involves the reaction of 2-methoxybenzenesulfonamide with propylene oxide under basic conditions to introduce the hydroxypropyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products
Oxidation: Formation of 5-(2-Oxopropyl)-2-methoxybenzenesulfonamide.
Reduction: Formation of 5-(2-Hydroxypropyl)-2-methoxybenzenamine.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide is primarily related to its ability to interact with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit the activity of enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzenesulfonamide: Lacks the hydroxypropyl group, which may result in different chemical and biological properties.
5-(2-Hydroxyethyl)-2-methoxybenzenesulfonamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
5-(2-Hydroxypropyl)-4-methoxybenzenesulfonamide: Similar structure but with the methoxy group at a different position on the benzene ring.
Uniqueness
5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide is unique due to the presence of both the hydroxypropyl and methoxy groups, which can influence its solubility, reactivity, and biological activity. The specific arrangement of these groups can also affect its interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(2-hydroxypropyl)-2-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-7(12)5-8-3-4-9(15-2)10(6-8)16(11,13)14/h3-4,6-7,12H,5H2,1-2H3,(H2,11,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRCLHMPIDJPOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226187 | |
Record name | Benzenesulfonamide, 5-(2-hydroxypropyl)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701226187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396967-49-9 | |
Record name | Benzenesulfonamide, 5-(2-hydroxypropyl)-2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396967-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 5-(2-hydroxypropyl)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701226187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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